Cas no 837417-11-5 ((1R)-1-(3,4-dichlorophenyl)propan-1-ol)

(1R)-1-(3,4-Dichlorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 3,4-dichlorophenyl substituent, which imparts distinct steric and electronic properties. Its enantiomerically pure (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring high stereoselectivity. The presence of the dichlorophenyl group enhances its utility in cross-coupling reactions and as a precursor for bioactive compounds. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined chirality and functional group compatibility make it suitable for applications in medicinal chemistry, where precise stereocontrol is critical. The compound is typically characterized by NMR, HPLC, and optical rotation to ensure purity and enantiomeric excess.
(1R)-1-(3,4-dichlorophenyl)propan-1-ol structure
837417-11-5 structure
Product name:(1R)-1-(3,4-dichlorophenyl)propan-1-ol
CAS No:837417-11-5
MF:C9H10Cl2O
MW:205.081100940704
CID:4659835
PubChem ID:25665793

(1R)-1-(3,4-dichlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3,4-dichlorophenyl)propan-1-ol
    • Inchi: 1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3/t9-/m1/s1
    • InChI Key: PJYGECCAJOYJMK-SECBINFHSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@@H](CC)O)Cl

Computed Properties

  • Exact Mass: 204.0108703g/mol
  • Monoisotopic Mass: 204.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

(1R)-1-(3,4-dichlorophenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM460382-1g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%+
1g
$1064 2023-03-20
Enamine
EN300-114782-0.5g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
0.5g
$723.0 2023-10-25
Enamine
EN300-114782-2.5g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
2.5g
$1819.0 2023-10-25
Enamine
EN300-114782-10.0g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
10g
$3992.0 2023-06-09
Enamine
EN300-114782-0.05g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
0.05g
$216.0 2023-10-25
TRC
R701620-50mg
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5
50mg
$ 185.00 2022-06-03
Enamine
EN300-114782-1.0g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
1g
$928.0 2023-06-09
Enamine
EN300-114782-0.1g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
0.1g
$322.0 2023-10-25
Aaron
AR01A2H4-1g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
1g
$1301.00 2025-02-08
1PlusChem
1P01A28S-1g
(1R)-1-(3,4-dichlorophenyl)propan-1-ol
837417-11-5 95%
1g
$1067.00 2025-03-04

Additional information on (1R)-1-(3,4-dichlorophenyl)propan-1-ol

Introduction to (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS No. 837417-11-5)

(1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS No. 837417-11-5) is a chiral compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry and the presence of a chiral center, which makes it a valuable building block in the synthesis of various bioactive molecules.

The molecular structure of (1R)-1-(3,4-dichlorophenyl)propan-1-ol consists of a propyl alcohol moiety attached to a 3,4-dichlorophenyl ring. The chirality at the carbon atom adjacent to the hydroxyl group imparts distinct properties to this compound, making it an essential intermediate in asymmetric synthesis. The presence of the dichlorophenyl group also contributes to its stability and reactivity, which are crucial for its applications in various chemical processes.

Recent research has highlighted the potential of (1R)-1-(3,4-dichlorophenyl)propan-1-ol in the development of novel pharmaceutical agents. Studies have shown that this compound can serve as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1R)-1-(3,4-dichlorophenyl)propan-1-ol exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

In addition to its pharmaceutical applications, (1R)-1-(3,4-dichlorophenyl)propan-1-ol has also found use in the agrochemical industry. Researchers have explored its potential as an intermediate in the synthesis of pesticides and herbicides. A recent study in the Pest Management Science journal reported that compounds derived from (1R)-1-(3,4-dichlorophenyl)propan-1-ol show promising activity against various plant pathogens and pests, making them valuable candidates for developing new agricultural products.

The material science community has also shown interest in (1R)-1-(3,4-dichlorophenyl)propan-1-ol. Its unique stereochemistry and functional groups make it suitable for use in the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized this compound as a building block for creating chiral polymers with enhanced optical and mechanical properties. These polymers have potential applications in optical devices and biomedical implants.

The synthesis of (1R)-1-(3,4-dichlorophenyl)propan-1-ol typically involves several steps to ensure high enantiomeric purity. One common approach is to use chiral catalysts or ligands in asymmetric reduction reactions. A study published in the Tetrahedron Asymmetry journal described an efficient method for synthesizing this compound using a chiral phosphine ligand, achieving excellent yields and enantioselectivity.

The physical and chemical properties of (1R)-1-(3,4-dichlorophenyl)propan-1-ol have been extensively studied. It is a colorless liquid with a boiling point around 200°C and is soluble in common organic solvents such as ethanol and acetone. Its stability under various reaction conditions makes it suitable for use in both laboratory-scale experiments and industrial processes.

Safety considerations are an important aspect when handling (1R)-1-(3,4-dichlorophenyl)propan-1-ol. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, (1R)-1-(3,4-dichlorophenyl)propan-1-ol (CAS No. 837417-11-5) is a versatile chiral compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique stereochemistry and functional groups make it an essential intermediate in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.